1-[(4-chlorophenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BClN2O2/c1-15(2)16(3,4)22-17(21-15)13-9-19-20(11-13)10-12-5-7-14(18)8-6-12/h5-9,11H,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENWVTYRFMDHSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101126278 | |
| Record name | 1-[(4-Chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101126278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1430750-51-8 | |
| Record name | 1-[(4-Chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1430750-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101126278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Boronate Ester Formation and Nucleophilic Substitution
This approach involves the initial synthesis of the boronate ester derivative of pyrazole, followed by nucleophilic substitution with a chlorophenylmethyl precursor.
Preparation of the Boronate-Substituted Pyrazole:
- Starting from 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, the boronate ester is synthesized via a borylation reaction, often using boron reagents like pinacolborane or bis(pinacolato)diboron with transition metal catalysis (e.g., iridium or palladium catalysts).
Introduction of the Chlorophenylmethyl Group:
- The pyrazole boronate intermediate undergoes nucleophilic substitution with a chlorophenylmethyl halide (e.g., 4-chlorobenzyl chloride).
- This step typically employs bases such as sodium hydride or potassium carbonate in polar aprotic solvents like DMF or THF, under reflux conditions.
Pyrazole-Boronate + 4-chlorobenzyl chloride → 1-[(4-chlorophenyl)methyl]-pyrazole-boronate
| Reaction Conditions | Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Reflux, 24h | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrazole + 4-chlorobenzyl chloride | THF | Reflux | 65-75% | , |
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)
A prominent route involves the Suzuki-Miyaura coupling of a boronate ester of pyrazole with a chlorophenylmethyl halide or boronic acid derivative.
Preparation of Boronate Ester:
- Synthesized via the methods described above, involving boron reagents and pyrazole precursors.
-
- The boronate ester reacts with 4-chlorobenzyl halide or boronic acid derivatives in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0).
- Base like potassium carbonate facilitates the coupling.
- The reaction is performed in solvents such as ethanol, toluene, or dioxane at elevated temperatures (~80°C).
Pyrazole-Boronate + 4-chlorobenzylboronic acid → 1-[(4-chlorophenyl)methyl]-pyrazole
| Catalyst | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Pd(PPh3)4 | K2CO3 | Ethanol | 80°C | 70-80% | , |
Halogenation Followed by Nucleophilic Substitution
This route involves halogenation at the pyrazole ring, followed by substitution with chlorophenylmethyl groups.
-
- Pyrazole derivatives are halogenated at specific positions using reagents like N-bromosuccinimide or N-chlorosuccinimide under controlled conditions.
Substitution with Chlorophenylmethyl:
- The halogenated intermediate reacts with chlorophenylmethyl nucleophiles, such as chloromethyl derivatives, in the presence of bases like sodium hydride or sodium hydroxide.
| Halogenation Reagent | Substituent | Conditions | Yield | Reference |
|---|---|---|---|---|
| N-chlorosuccinimide | Chlorophenylmethyl | Room temp, 12h | 50-60% |
Specific Example: Synthesis from 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Based on literature, a typical synthesis involves:
- Step 1: Borylation of pyrazole using bis(pinacolato)diboron catalyzed by iridium complexes.
- Step 2: Cross-coupling with chlorophenylmethyl halides or boronic acids under Pd catalysis.
- Step 3: Purification via chromatography and characterization.
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Borylation | Bis(pinacolato)diboron, Ir catalyst | Reflux, 24h | 80% | |
| Coupling | Chlorophenylmethylboronic acid | Pd catalyst, 80°C | 75% |
Notes on Reaction Conditions and Optimization
- Solvent Choice: Polar aprotic solvents like DMF, THF, and dioxane are preferred for their ability to stabilize intermediates.
- Catalysts: Transition metals such as palladium and iridium are commonly used for coupling and borylation.
- Temperature: Elevated temperatures (80-110°C) facilitate coupling reactions, while milder conditions are used for halogenation.
- Purification: Chromatography (silica gel, preparative HPLC) ensures high purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenylmethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Organic Synthesis
1-[(4-chlorophenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is primarily utilized in organic synthesis, particularly in the formation of boron-containing compounds which are crucial for various chemical reactions.
Borylation Reactions : The compound can facilitate borylation at the benzylic C-H bond of alkylbenzenes in the presence of palladium catalysts. This reaction is significant for synthesizing pinacol benzyl boronates, which are valuable intermediates in organic synthesis .
Hydroboration Processes : It also plays a role in hydroboration reactions of alkenes and alkynes when used with transition metal catalysts. This application is essential for producing alcohols and other functionalized compounds from unsaturated hydrocarbons .
Medicinal Chemistry
The incorporation of the pyrazole moiety in this compound suggests potential applications in medicinal chemistry, particularly as a scaffold for drug development.
Anticancer Activity : Research indicates that pyrazole derivatives exhibit anticancer properties. The presence of the dioxaborolane group may enhance the bioactivity of this compound by improving its pharmacokinetic properties or by acting as a delivery system for therapeutic agents .
Antimicrobial Properties : Some studies have suggested that similar compounds possess antimicrobial activities, making them candidates for developing new antibiotics or antifungal agents .
Case Study 1: Borylation of Alkylbenzenes
A study published in Chemistry Letters demonstrated that using this compound allowed for efficient borylation of various alkylbenzenes under mild conditions. The resulting pinacol boronate esters were obtained with high yields and purity, showcasing the compound's utility in synthetic organic chemistry .
Case Study 2: Synthesis of Chiral Allenylboronates
In a recent publication in Organic Chemistry Frontiers, researchers utilized this compound to achieve asymmetric hydroboration of 1,3-enynes. This reaction produced chiral allenylboronates, which are valuable intermediates for synthesizing complex natural products and pharmaceuticals .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Variations
The following table summarizes key structural differences and their implications:
Stability and Reactivity in Cross-Coupling Reactions
- The tetramethyl dioxaborolane group is stable under standard conditions but hydrolyzes in protic solvents. The target compound’s chlorophenyl group may slow hydrolysis compared to electron-donating substituents (e.g., methyl) .
- In Pd-catalyzed reactions, steric bulk from the chlorophenyl group may necessitate higher catalyst loading or prolonged reaction times compared to smaller analogs .
Research Findings and Data Tables
Table 1: Comparative Reactivity in Suzuki-Miyaura Couplings
*Estimated based on analogous reactions in .
Biological Activity
The compound 1-[(4-chlorophenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 475250-49-8) is a pyrazole derivative featuring a tetramethyl-1,3,2-dioxaborolane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and as an anti-inflammatory agent.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 252.54 g/mol . Its structure includes a chlorophenyl group and a dioxaborolane ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 252.54 g/mol |
| Boiling Point | 298.8 ± 23 °C (predicted) |
| Density | 1.08 ± 0.1 g/cm³ |
| Purity | 95% - 98% |
Biological Activity
Research indicates that compounds like This compound exhibit various biological activities:
Anticancer Activity
Several studies have demonstrated the potential of pyrazole derivatives in inhibiting tumor growth and inducing apoptosis in cancer cells. For instance:
- A study reported that similar compounds showed significant cytotoxic effects against breast cancer cell lines (MCF-7) and prostate cancer cells (PC3), suggesting that the pyrazole scaffold may be crucial for anticancer activity .
- The presence of the dioxaborolane group enhances the compound's ability to interact with biological targets, potentially disrupting cell signaling pathways involved in cancer progression.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been explored:
- Research has shown that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, indicating their potential use as therapeutic agents for inflammatory diseases .
- In animal models, administration of related compounds resulted in reduced edema and inflammation markers, supporting their role in managing conditions like arthritis.
The biological activity of This compound is believed to involve:
- Inhibition of Kinases : The compound may act as a kinase inhibitor, interfering with signaling pathways that promote cell proliferation.
- Reactive Oxygen Species (ROS) Modulation : It may modulate ROS levels within cells, leading to increased oxidative stress in cancer cells while protecting normal cells.
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound on human lung adenocarcinoma cells (A549). Results indicated a dose-dependent reduction in cell viability with IC50 values around 10 μM , demonstrating significant potential for further development as an anticancer agent.
Case Study 2: In Vivo Anti-inflammatory Study
In a murine model of acute inflammation induced by carrageenan, treatment with the compound resulted in a 40% reduction in paw edema compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues.
Q & A
Basic: What are the common synthetic routes for preparing 1-[(4-chlorophenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging the boronate ester moiety. A representative method involves:
Substrate preparation : Reacting 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole with bis(pinacolato)diboron (B₂Pin₂) under Pd catalysis to introduce the boronate ester group .
Coupling conditions : Using Pd(PPh₃)₄ as a catalyst, Na₂CO₃ as a base, and dioxane/water as solvent at 80–100°C.
Purification : Column chromatography or recrystallization (e.g., ethanol/DMF mixtures) to isolate the product .
Basic: How can the purity and structure of this compound be validated experimentally?
- Spectroscopic Analysis :
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₇H₁₉BClN₂O₂: calculated m/z 352.06) .
- Elemental Analysis : Match C, H, N percentages to theoretical values .
Basic: What safety protocols should be followed when handling this compound in the lab?
- Storage : Keep in a dry, airtight container at 2–8°C, away from light and moisture .
- Handling : Use PPE (gloves, goggles), work in a fume hood to avoid inhalation of dust, and avoid contact with oxidizing agents .
- Spills : Neutralize with inert adsorbents (e.g., sand) and dispose as hazardous waste .
Advanced: How can low yields in Suzuki-Miyaura reactions involving this compound be addressed?
- Catalyst Optimization : Test Pd(OAc)₂ with ligand systems (e.g., SPhos, XPhos) to enhance coupling efficiency .
- Solvent Screening : Replace dioxane with THF or toluene to improve solubility of aryl halides .
- Base Selection : Use K₃PO₄ instead of Na₂CO₃ for moisture-sensitive substrates .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C) .
Advanced: How can crystallographic data resolve contradictions in molecular conformation predictions?
- X-ray Diffraction : Use SHELX for refinement to determine bond lengths, angles, and dihedral angles (e.g., 4-chlorophenyl vs. pyrazole ring planarity) .
- Hydrogen Bonding Analysis : Identify intramolecular interactions (e.g., N–H···O bonds) stabilizing specific conformations .
- Packing Diagrams : Visualize intermolecular interactions (e.g., π-π stacking) affecting crystallinity .
Advanced: How to design derivatives of this compound for structure-activity relationship (SAR) studies?
- Modification Sites :
- Biological Screening :
Advanced: What strategies can mitigate decomposition during long-term storage?
- Lyophilization : Convert to a stable powder form under vacuum .
- Inert Atmosphere Storage : Use argon-filled vials to prevent oxidation .
- Stabilizer Additives : Include 1–2% BHT (butylated hydroxytoluene) to inhibit radical degradation .
Advanced: How to analyze conflicting spectral data (e.g., NMR vs. computational predictions)?
- DFT Calculations : Compare experimental ¹³C NMR shifts with Gaussian-optimized structures (B3LYP/6-31G* basis set) .
- Dynamic Effects : Account for solvent polarity (e.g., DMSO-d₆ vs. CDCl₃) and temperature-dependent conformational changes .
- 2D NMR : Use HSQC/HMBC to resolve ambiguous coupling patterns .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
